Ethyl 2-ethoxy-1-cyclopentenecarboxylate
Description
Ethyl 2-ethoxy-1-cyclopentenecarboxylate is a cyclopentene derivative featuring an ethoxy substituent at the 2-position and an ethyl ester group at the 1-position. This compound belongs to the class of cyclic enol ethers, which are pivotal intermediates in organic synthesis, particularly in the construction of bioactive molecules and natural product analogs. Its structure combines a strained cyclopentene ring with electron-withdrawing (ester) and electron-donating (ethoxy) groups, influencing its reactivity and physicochemical properties.
Properties
CAS No. |
23153-72-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-ethoxycyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-12-9-7-5-6-8(9)10(11)13-4-2/h3-7H2,1-2H3 |
InChI Key |
RENPIZOHAOHJED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(CCC1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The ethoxy group in this compound enhances steric bulk and electron-donating capacity compared to the methyl group in Ethyl 2-methylcyclopent-1-ene-1-carboxylate. This may reduce electrophilic reactivity at the double bond but improve solubility in polar solvents . Amino-substituted analogs (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate) exhibit nucleophilic character, enabling participation in condensation or cycloaddition reactions, unlike the ethoxy derivative .
Ring Size and Strain :
- Cyclopentene derivatives (5-membered ring) exhibit higher ring strain than cyclohexene analogs (6-membered), increasing their susceptibility to ring-opening reactions. For example, this compound may undergo Diels-Alder reactions more readily than cyclohexene-based compounds .
Synthetic Utility: The ethyl ester group in this compound facilitates hydrolysis to carboxylic acids, a common step in prodrug activation. This contrasts with methyl esters (e.g., Methyl 1-(methylamino)cyclopentanecarboxylate), which require harsher conditions for cleavage .
Physicochemical Properties: Cyclopentene derivatives generally have lower boiling points and higher volatility compared to cyclohexene analogs due to reduced molecular weight and ring strain. For instance, Ethyl 2-methylcyclopent-1-ene-1-carboxylate (C₉H₁₄O₂) is more volatile than Ethyl 2-amino-1-cyclohexene-1-carboxylate (C₉H₁₅NO₂) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
